2,2-Dichloro-1-(2-thiazolyl)-ethanone
Description
Properties
CAS No. |
79265-41-1 |
|---|---|
Molecular Formula |
C5H3Cl2NOS |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
2,2-dichloro-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C5H3Cl2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-2,4H |
InChI Key |
KPBOLVWXRGIEGF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C(=O)C(Cl)Cl |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between 2,2-Dichloro-1-(2-thiazolyl)-ethanone and its analogs:
Key Observations:
- Electrophilicity: The dichloro substitution in the target compound enhances electrophilicity compared to non-halogenated analogs like 2-acetylthiazole, making it more reactive in nucleophilic substitution reactions .
- Hydrophobicity : Aromatic substituents (e.g., 4-chlorophenyl in ) increase hydrophobicity, whereas aliphatic groups (e.g., piperidinyl in ) improve solubility in polar solvents.
- Biological Activity : Thiazole-containing compounds often exhibit antimicrobial or pesticidal properties, but dichloro substitution may introduce toxicity concerns .
Notes:
- The dichloro substitution in the target compound correlates with higher acute toxicity compared to non-halogenated analogs .
- Limited toxicological data exist for many dichloroethanone derivatives, necessitating caution in handling .
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